molecular formula C6H12O4 B1582849 Methyl-2-deoxy-beta-D-ribofuranoside CAS No. 51255-18-6

Methyl-2-deoxy-beta-D-ribofuranoside

Cat. No.: B1582849
CAS No.: 51255-18-6
M. Wt: 148.16 g/mol
InChI Key: NVGJZDFWPSOTHM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Methyl-2-deoxy-beta-D-ribofuranoside is a type of purine nucleoside analog . These analogs have a broad spectrum of anti-tumor activity, targeting indolent lymphatic system malignant tumors . The anti-cancer mechanism in this process relies on inhibiting DNA synthesis and inducing apoptosis .

Mode of Action

The mode of action of this compound involves its interaction with the DNA synthesis process. By inhibiting DNA synthesis, it disrupts the normal cell cycle, leading to cell death or apoptosis . This is particularly effective against cancer cells, which have a high rate of DNA synthesis.

Biochemical Pathways

This compound affects the DNA synthesis pathway. By inhibiting this pathway, it disrupts the normal functioning of cells, leading to apoptosis . The downstream effects include the death of cancer cells and a reduction in tumor size.

Result of Action

The result of this compound’s action is the induction of apoptosis in cancer cells . By inhibiting DNA synthesis, it disrupts the normal cell cycle, leading to cell death. This results in a reduction in tumor size and potentially the elimination of the cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-2-deoxy-beta-D-ribofuranoside typically involves the methylation of 2-deoxy-D-ribose. One common method is the reaction of 2-deoxy-D-ribose with methanol in the presence of an acid catalyst, such as hydrochloric acid, to form the methyl glycoside . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl-2-deoxy-beta-D-ribofuranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl-2-deoxy-beta-D-ribofuranoside has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Methyl-beta-D-ribofuranoside: Similar in structure but with a hydroxyl group at the second carbon position.

    2-Deoxy-D-ribose: Lacks the methoxy group but shares the deoxy structure at the second carbon.

    Methyl-2,3-O-isopropylidene-beta-D-ribofuranoside: A derivative with additional protective groups.

Uniqueness

Methyl-2-deoxy-beta-D-ribofuranoside is unique due to its specific structural features, which confer distinct chemical and biological properties. Its deoxy nature at the second carbon and the presence of a methoxy group make it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

2-(hydroxymethyl)-5-methoxyoxolan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c1-9-6-2-4(8)5(3-7)10-6/h4-8H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGJZDFWPSOTHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C(O1)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51255-18-6
Record name NSC68139
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68139
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of methyl 2'-deoxy-β-D-ribofuranoside?

A1: While the article doesn't explicitly provide the molecular formula and weight, it focuses on the conformational analysis of methyl 2'-deoxy-β-D-ribofuranoside using proton magnetic resonance spectroscopy. [] This technique provides valuable information about the spatial arrangement of atoms within the molecule. The study utilizes this spectroscopic data alongside molecular mechanics calculations to determine the preferred conformations of the molecule in solution.

Q2: How does the study utilize computational chemistry to understand methyl 2'-deoxy-β-D-ribofuranoside?

A2: The research employs molecular mechanics calculations to complement the proton magnetic resonance spectroscopy data. [] This computational approach helps researchers explore different possible conformations of methyl 2'-deoxy-β-D-ribofuranoside and calculate their relative energies. By comparing these calculated energies with experimental data obtained from spectroscopy, the study identifies the most stable and likely conformations adopted by the molecule. This information is crucial for understanding the molecule's behavior in various chemical and biological contexts.

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